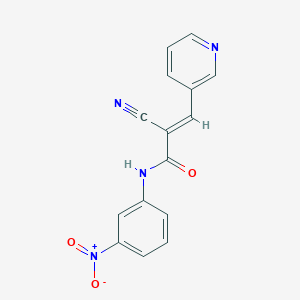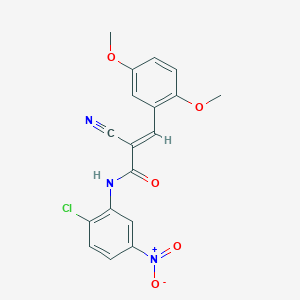![molecular formula C18H16BrN3O4 B10897587 4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B10897587.png)
4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE is a complex organic compound featuring a benzodioxole moiety, a hydrazone linkage, and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE typically involves the following steps:
Formation of the Hydrazone Linkage: The initial step involves the condensation of 1-(1,3-benzodioxol-5-yl)ethanone with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Bromophenyl Butanamide: The hydrazone is then coupled with 2-bromophenyl butanamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the hydrazone linkage can form reactive intermediates that modulate biological pathways. The bromophenyl group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-Benzodioxol-5-yl)ethanone: A precursor in the synthesis of the target compound.
2-Bromophenyl Butanamide: Another precursor used in the coupling reaction.
Hydrazine Derivatives: Compounds with similar hydrazone linkages.
Uniqueness
4-{2-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-N~1~-(2-BROMOPHENYL)-4-OXOBUTANAMIDE is unique due to its combination of a benzodioxole moiety, a hydrazone linkage, and a bromophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C18H16BrN3O4 |
|---|---|
Poids moléculaire |
418.2 g/mol |
Nom IUPAC |
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(2-bromophenyl)butanediamide |
InChI |
InChI=1S/C18H16BrN3O4/c19-13-3-1-2-4-14(13)21-17(23)7-8-18(24)22-20-10-12-5-6-15-16(9-12)26-11-25-15/h1-6,9-10H,7-8,11H2,(H,21,23)(H,22,24)/b20-10+ |
Clé InChI |
YYGANTFDCSQPDH-KEBDBYFISA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CCC(=O)NC3=CC=CC=C3Br |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCC(=O)NC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10897505.png)

![(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-ol](/img/structure/B10897515.png)

![N'-(5-bromo-2-hydroxybenzylidene)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10897523.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10897530.png)
![(5Z)-5-{[(3,4-dimethylphenyl)amino]methylidene}-6-hydroxy-3-(3-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B10897538.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10897558.png)
![3-Chloro-6-methylbenzo[b]thiophen-2-yl piperidyl ketone](/img/structure/B10897566.png)
![2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B10897574.png)

![3-nitro-N-[3-({(2Z)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B10897591.png)
![4-(dimethylamino)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B10897596.png)
